1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol typically involves the reaction of 3-methylcyclopentanone with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst . The reaction conditions include maintaining a temperature range of 50-60°C and using solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to ensure high yield and purity. The process involves the same synthetic route but optimized for industrial conditions, including precise temperature control, efficient mixing, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Hydrochloric acid or sulfuric acid as catalysts at elevated temperatures.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols and amines.
Substitution: Halides, esters, or other substituted derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes . The compound’s unique structure allows it to bind to active sites of enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Aminomethyl)cyclopentyl]propan-1-ol
- 1-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-1-ol
- 1-[1-(Aminomethyl)-3-methylcyclohexyl]propan-1-ol
Uniqueness
1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol stands out due to its specific cyclopentane structure, which imparts unique chemical and physical properties. This structure enhances its reactivity and makes it a versatile compound in various applications .
Biological Activity
1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.
- Molecular Formula : C₁₀H₁₉NO
- Molecular Weight : 171.28 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCC(C1(CCCC1C)CN)O
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets, including enzymes and receptors. The compound's aminomethyl group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group participates in polar interactions. These interactions can modulate enzyme activity and receptor binding, leading to significant biological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may have implications in treating diseases where these enzymes are overactive.
- Protein-Ligand Interactions : It plays a role in the study of protein-ligand interactions, crucial for drug design and development.
- Potential Therapeutic Applications : Ongoing research explores its use in developing pharmaceuticals targeting specific receptors or pathways involved in various diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Mechanisms : A study demonstrated that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
- Cancer Research : The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells .
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially offering therapeutic options for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Propanol | Simple alcohol | General solvent; low biological activity |
2-Amino-2-methyl-1-propanol | Amino and hydroxyl groups | Limited biological applications |
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol | Cyclopropyl ring | Different reactivity; less studied |
The presence of both the cyclopentyl ring and the aminomethyl group in this compound confers distinct chemical reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclopentyl]propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(12)10(7-11)5-4-8(2)6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
HPTPLAKURFQNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCC(C1)C)CN)O |
Origin of Product |
United States |
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